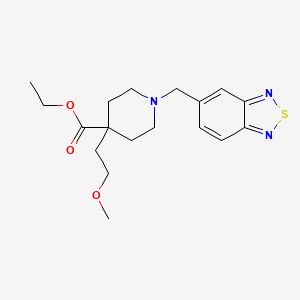![molecular formula C17H20FN3O3 B4252763 N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4252763.png)
N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
概要
説明
N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a combination of a fluorinated benzyl group, a morpholinylmethyl group, and an isoxazolecarboxamide moiety, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Introduction of the morpholinylmethyl group: This step involves the reaction of the isoxazole intermediate with a morpholine derivative under appropriate conditions, such as in the presence of a base or a catalyst.
Attachment of the fluorinated benzyl group: The final step involves the reaction of the intermediate with a fluorinated benzyl halide or a related compound, typically under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.
化学反応の分析
Types of Reactions
N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: It can be used as a building block in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-(5-fluoro-2-methylbenzyl)-5-(4-piperidinylmethyl)-3-isoxazolecarboxamide: This compound features a piperidinylmethyl group instead of a morpholinylmethyl group, which can influence its chemical and biological properties.
N-(5-fluoro-2-methylbenzyl)-5-(4-pyrrolidinylmethyl)-3-isoxazolecarboxamide:
特性
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-12-2-3-14(18)8-13(12)10-19-17(22)16-9-15(24-20-16)11-21-4-6-23-7-5-21/h2-3,8-9H,4-7,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUJIVYJQSXPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC(=O)C2=NOC(=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4252690.png)
![1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B4252695.png)
acetic acid](/img/structure/B4252696.png)
![4-(1H-imidazole-5-carbonyl)-3-methyl-1-[(4-methylphenyl)methyl]piperazin-2-one](/img/structure/B4252704.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4252712.png)
![4-[(1R)-1-(4-fluorophenyl)ethyl]-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4252720.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B4252737.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4252745.png)
![N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B4252747.png)

![2-methyl-N-(1-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4252762.png)
![5-chloro-N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B4252765.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-pyrazinamine](/img/structure/B4252776.png)
![1-(2-pyrimidinyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane](/img/structure/B4252783.png)
